RnpA Inhibitory Potency Comparison via Class‐Level SAR
The phenylcarbamoyl cyclic thiophene class, to which 1235084-38-4 belongs, has been profiled in a whole‑cell mupirocin synergy assay for RnpA inhibition. The most potent members of this class achieved MIC values of 0.25–1 µg·mL⁻¹ against S. aureus and RnpA ptRNA processing IC₅₀ values of 2–80 µM [1]. In contrast, tertiary carbamate analogs (e.g., tert‑butyl derivatives) frequently exhibit reduced antibacterial activity and higher IC₅₀ values, likely due to differences in cell permeability and target engagement [1]. Although 1235084-38-4 itself has not been directly tested alongside a matched comparator in a published head‑to‑head experiment, its phenyl carbamate ester moiety is a critical determinant of potency within the chemotype, as replacement with a tert‑butyl group decreased potency by ≥50‑fold in related RnpA inhibitors [1].
| Evidence Dimension | Anti‑staphylococcal MIC and RnpA ptRNA processing IC₅₀ |
|---|---|
| Target Compound Data | No direct experimental data published for 1235084-38-4. |
| Comparator Or Baseline | Phenylcarbamoyl cyclic thiophene class: MIC 0.25–1 µg·mL⁻¹; ptRNA IC₅₀ 2–80 µM. Tert‑butyl carbamate analogs: MIC >256 µg·mL⁻¹; ptRNA IC₅₀ >100 µM. |
| Quantified Difference | Estimated >50‑fold loss of potency when phenyl carbamate is replaced by tert‑butyl carbamate. |
| Conditions | S. aureus whole‑cell mupirocin synergy assay and in vitro RnpA ptRNA processing assay (Jarvis et al., 2019). |
Why This Matters
Procurement of the exact phenyl carbamate ester is essential; even a seemingly conservative switch to a tert‑butyl carbamate may abolish the desired RnpA‑inhibitory activity, rendering the compound useless for mechanistic studies or phenotypic screening.
- [1] L. M. Jarvis et al., “Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA,” Antibiotics, vol. 8, no. 2, p. 48, 2019. DOI: 10.3390/antibiotics8020048. View Source
